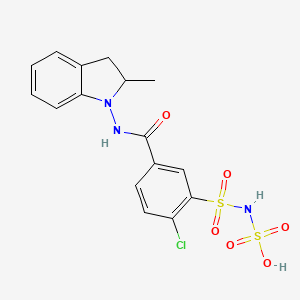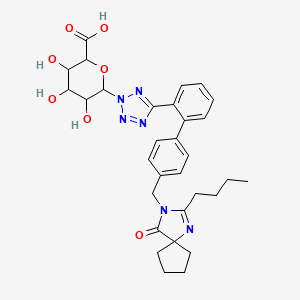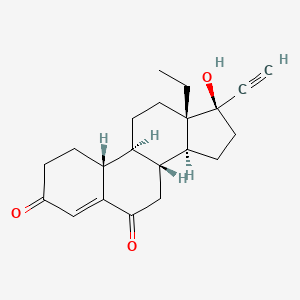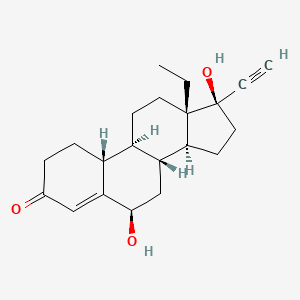
アンブロキソールモノブロミン
説明
“trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 . It is an impurity of Ambroxol, a bronchosecretolytic drug, and a metabolite of Bromohexine .
Molecular Structure Analysis
The molecular structure of “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” consists of a cyclohexanol ring with an amino group and a bromophenylmethylamino group attached to it .Physical And Chemical Properties Analysis
“trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” is a solid compound with an off-white to orange color . It has a predicted boiling point of 437.5±45.0 °C and a predicted density of 1.43±0.1 g/cm3 . It is slightly soluble in chloroform and sparingly soluble in methanol .科学的研究の応用
アンブロキソールの調製
アンブロキソールは、呼吸器疾患の治療における去痰薬として使用されます {svg_1}. o-トルイジンを原料とし、求電子性臭素化、アセチル化、ラジカルベンジル臭素化、N-アルキル化、および加水分解の各工程を連続的に行うことで、アンブロキソールは62%の総収率で効率的に製造されます {svg_2}.
臭素化工程
臭素化工程は、アンブロキソールの調製において重要です {svg_3}. 過酸化水素水の添加により、o-トルイジンの求電子性臭素化における液体の臭素の使用を高めることができ、副生成物として生成される有害なHBrを回避できます {svg_4}.
分解生成物の分析
アンブロキソールの未知の不純物は、ストレス条件下(40°C /75%相対湿度(RH)6か月)で製剤化された薬剤中に形成され、RP-HPLCにおける相対保持時間(RRT)は0.68でした {svg_5}. この不純物は、高度な技術を用いて単離、同定、および特性評価されました {svg_6}.
熱安定性
アンブロキソール塩酸塩の熱安定性は、アンブロキソールを有効成分として含む製剤の最適化にとって実用的です {svg_7}.
作用機序
Target of Action
Ambroxol Monobromine, also known as “4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol” or “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol”, primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .
Mode of Action
Ambroxol Monobromine is a mucolytic agent that works by breaking up phlegm and stimulating mucus production . It also stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .
Biochemical Pathways
Ambroxol Monobromine affects several biochemical pathways. It has been shown to upregulate Glucocerebrosidase (GCase) activity, a lysosomal enzyme, through the transcription factor EB pathway and stimulation of lysosomal exocytosis . This upregulation of GCase activity has potential implications in disease-modifying therapies for conditions like Parkinson’s Disease .
Pharmacokinetics
The pharmacokinetics of Ambroxol Monobromine involve its absorption, distribution, metabolism, and excretion (ADME). In a study comparing the steady-state pharmacokinetics of Ambroxol extended-release (ER) 75-mg retard capsules with immediate-release (IR) formulations, it was found that the ER capsules provided similar exposure (AUC SS 0–24) and maximum plasma level (Cmax SS) compared to IR tablets . The time to maximum plasma level (tmax SS) was longer with ER retard capsules than with IR tablets .
Result of Action
The primary result of Ambroxol Monobromine’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . Additionally, Ambroxol has been shown to have anti-inflammatory properties, reducing redness in a sore throat .
Action Environment
The action of Ambroxol Monobromine can be influenced by various environmental factors. For instance, the preparation of Ambroxol involves successive procedures of electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The addition of aqueous hydrogen peroxide can enhance the utilization of liquid bromine in the electrophilic bromination of o-toluidine, avoiding the hazardous HBr generated as a by-product .
生化学分析
Biochemical Properties
Ambroxol Monobromine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it requires NADPH and the involvement of CYP3A4 for its metabolism . The compound and its metabolites DHTQ and DBABA have LUMO-HOMO energy differences, indicating their kinetic inertness .
Cellular Effects
Ambroxol Monobromine has profound effects on various types of cells and cellular processes. It influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa .
Molecular Mechanism
The molecular mechanism of Ambroxol Monobromine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ambroxol Monobromine change over time. It has been found to be a heat-stable and humidity-sensitive drug . Special attention should be addressed to excipients as it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol Monobromine .
Metabolic Pathways
Ambroxol Monobromine is involved in several metabolic pathways. It requires NADPH and the involvement of CYP3A4 for its metabolism .
特性
IUPAC Name |
4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTUIMUXTYRTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C=CC(=C2)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)


![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)



